molecular formula C11H16O3 B2496304 8,11-Dioxadispiro[3.2.47.24]tridecan-3-one CAS No. 1473422-96-6

8,11-Dioxadispiro[3.2.47.24]tridecan-3-one

Cat. No.: B2496304
CAS No.: 1473422-96-6
M. Wt: 196.246
InChI Key: WRDZWRQPHGXIMM-UHFFFAOYSA-N
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Description

8,11-Dioxadispiro[3.2.47.24]tridecan-3-one: is a chemical compound with the molecular formula C11H16O3 . It is a member of the spiroketone family, characterized by its unique spirocyclic structure, which includes two oxygen atoms and a ketone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,11-Dioxadispiro[3.2.47.24]tridecan-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the spirocyclic structure .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

8,11-Dioxadispiro[3.2.47.24]tridecan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols .

Scientific Research Applications

8,11-Dioxadispiro[3.2.47.24]tridecan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8,11-Dioxadispiro[3.2.47.24]tridecan-3-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes and receptors, influencing biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[4.5]decane-1,3-dione
  • Spiro[4.4]nonane-1,3-dione
  • Spiro[5.5]undecane-1,3-dione

Uniqueness

8,11-Dioxadispiro[3.2.47.24]tridecan-3-one is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

8,11-dioxadispiro[3.2.47.24]tridecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c12-9-1-2-10(9)3-5-11(6-4-10)13-7-8-14-11/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDZWRQPHGXIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1=O)CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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